Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate has been used as a precursor in the synthesis of conjugated hydroxamic acids. These molecules act as potent histone deacetylase (HDAC) inhibitors [1]. HDACs are enzymes involved in regulating gene expression. Inhibiting them can lead to the death of cancer cells, making these hydroxamic acids promising candidates for anti-tumor therapies [1].
*Source: Georganics - Methyl 5-(chloromethyl)-2-furoate – preparation and application:
This compound serves as a starting material for the synthesis of furan-2-carboxamide analogues. These analogues function as novel positive allosteric modulators (PAMs) of N-Methyl-D-aspartate (NMDA) receptors [1]. NMDA receptors play a crucial role in learning and memory. Modulating their activity offers therapeutic potential for treating neurological disorders like Alzheimer's disease and schizophrenia [2].
*Source 1: Georganics - Methyl 5-(chloromethyl)-2-furoate – preparation and application: *Source 2: National Institute of Mental Health - N-Methyl-D-Aspartate (NMDA) Receptor
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate is a chemical compound with the molecular formula C₇H₇ClO₃ and a molecular weight of 174.58 g/mol. It appears as a white to yellow crystalline solid with a melting point ranging from 29 °C to 30 °C and is known to darken upon prolonged storage. The compound is soluble in organic solvents but insoluble in water, which limits its applications in aqueous environments . Its structure features a furan ring substituted with both a chloromethyl group and a carboxylate ester, making it a versatile intermediate in organic synthesis.
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate can undergo various chemical transformations, including:
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate has been studied for its potential biological activities. It serves as a precursor for synthesizing various biologically active compounds, including:
Several methods have been developed for synthesizing methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate:
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate is primarily used as an intermediate in organic synthesis. Its applications include:
Studies on methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate indicate its interactions with various biological systems, particularly regarding its role as an inhibitor or modulator in enzymatic pathways. For example, its derivatives have shown promise in inhibiting histone deacetylases and modulating receptor activity, highlighting its potential therapeutic applications .
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate is structurally related to several other compounds. Here are some similar compounds along with their unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-methylfuran-3-carboxylate | Contains a methyl group at position 2 | Lacks chloromethyl substitution |
| Methyl 5-chloromethylfuran-2-carboxylate | Similar furan structure but different substitution | Focused on the furan ring's reactivity |
| Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylic acid | Contains a tert-butyl group | Offers enhanced lipophilicity |
| Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate | Contains a sulfonyl group | Different reactivity profile due to sulfonyl group |
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate stands out due to its unique combination of functional groups that allow it to participate in diverse